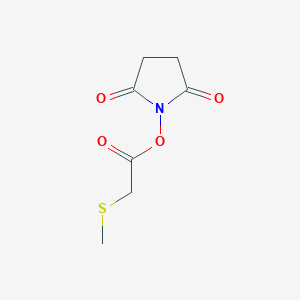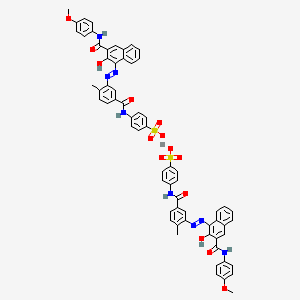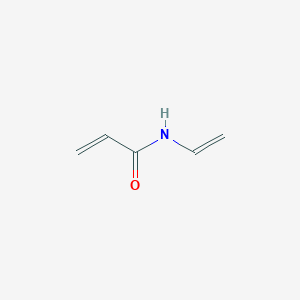
Aceticc acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ester group and a methylthio substituent. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of acetic acid derivatives with 2,5-dioxo-1-pyrrolidinyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the esterification process. Common reagents used in the synthesis include acetic anhydride, methylthiol, and pyrrolidinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pathways involved may include ester hydrolysis and thiol-disulfide exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester: Known for its unique ester and methylthio groups.
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester: Contains an anthracene moiety, making it distinct in terms of aromaticity and reactivity.
5-Norbornene-2-acetic acid succinimidyl ester: Features a norbornene structure, which is useful in bioorthogonal chemistry.
Uniqueness
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its combination of a pyrrolidinyl ester and a methylthio group, which imparts specific reactivity and functional properties that are valuable in various research applications.
Eigenschaften
CAS-Nummer |
51244-88-3 |
|---|---|
Molekularformel |
C7H9NO4S |
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylsulfanylacetate |
InChI |
InChI=1S/C7H9NO4S/c1-13-4-7(11)12-8-5(9)2-3-6(8)10/h2-4H2,1H3 |
InChI-Schlüssel |
JQUYACFIADHYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)


![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)


